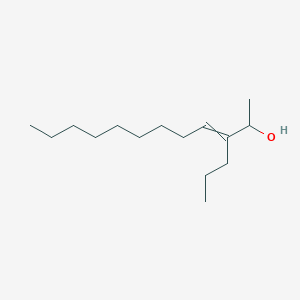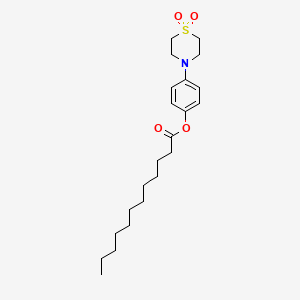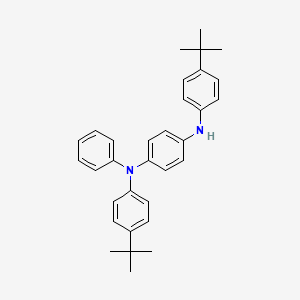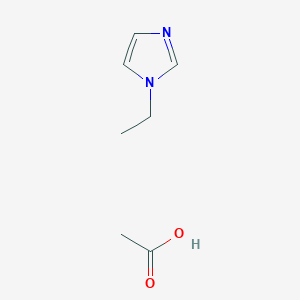
3-Propyldodec-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyldodec-3-en-2-ol: is an organic compound belonging to the class of alcohols It is characterized by a long carbon chain with a double bond and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propyldodec-3-en-2-ol typically involves the reaction of a suitable alkene with a hydroxylating agent. One common method is the hydroboration-oxidation of 3-propyldodecene. The reaction conditions often include:
Hydroboration: Using borane (BH3) or a borane complex in tetrahydrofuran (THF) at low temperatures.
Oxidation: Treating the resulting organoborane with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Propyldodec-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Substitution: Using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 3-propyldodec-3-en-2-one or 3-propyldodec-3-enal.
Reduction: Formation of 3-propyldodecan-2-ol.
Substitution: Formation of 3-propyldodec-3-en-2-chloride or 3-propyldodec-3-en-2-bromide.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Propyldodec-3-en-2-ol is used as an intermediate in organic synthesis, particularly in the production of complex molecules and polymers.
Biology: In biological research, this compound can be used as a model molecule to study the behavior of long-chain alcohols in biological systems.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and fragrances.
Wirkmechanismus
The mechanism of action of 3-Propyldodec-3-en-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules. These interactions can influence cellular processes and pathways, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
3-Propyldodecan-2-ol: Lacks the double bond, making it less reactive in certain chemical reactions.
3-Propyldodec-3-en-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and reactivity.
3-Propyldodec-3-en-2-chloride:
Uniqueness: 3-Propyldodec-3-en-2-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it versatile for various applications in research and industry.
Eigenschaften
CAS-Nummer |
661489-70-9 |
|---|---|
Molekularformel |
C15H30O |
Molekulargewicht |
226.40 g/mol |
IUPAC-Name |
3-propyldodec-3-en-2-ol |
InChI |
InChI=1S/C15H30O/c1-4-6-7-8-9-10-11-13-15(12-5-2)14(3)16/h13-14,16H,4-12H2,1-3H3 |
InChI-Schlüssel |
ZVKMYDBEENIYOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=C(CCC)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)

![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)

![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)

![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)




![N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12527809.png)
